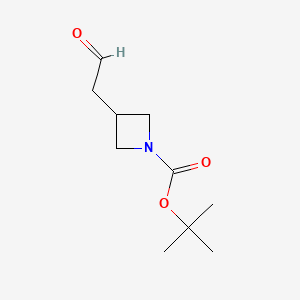

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHFSDTYDAIZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697020 | |

| Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152537-04-7 | |

| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. This bifunctional molecule, incorporating a reactive aldehyde and a protected azetidine ring, serves as a valuable building block in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, provides a likely experimental protocol for its synthesis via oxidation of the corresponding alcohol, and discusses the broader biological significance of the azetidine scaffold. All quantitative data is presented in structured tables, and a detailed synthetic workflow is visualized using Graphviz.

Chemical Properties

This compound, with the CAS number 152537-04-7, is a heterocyclic compound featuring a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group and bearing a 2-oxoethyl (acetaldehyde) substituent at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is reported, other values are predicted or inferred from closely related compounds due to limited availability in published literature.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 199.25 g/mol | MySkinRecipes[2] |

| CAS Number | 152537-04-7 | BLDpharm[3] |

| Appearance | Predicted: Colorless to pale yellow oil/liquid | Based on related compounds |

| Boiling Point | 281 °C at 760 mmHg | MySkinRecipes[2] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| Storage | Store at -20°C under an inert atmosphere. | MySkinRecipes[2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Bands |

| ¹H NMR | * ~9.8 ppm (t, 1H): Aldehydic proton (CHO), likely a triplet due to coupling with the adjacent CH₂ group. |

| * ~4.0-3.5 ppm (m, 4H): Protons on the azetidine ring (CH₂-N-CH₂). | |

| * ~3.0-2.5 ppm (m, 3H): Methylene protons adjacent to the aldehyde (CH₂-CHO) and the methine proton on the azetidine ring. | |

| * 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group. | |

| ¹³C NMR | * ~202 ppm: Carbonyl carbon of the aldehyde. |

| * ~156 ppm: Carbonyl carbon of the Boc group. | |

| * ~80 ppm: Quaternary carbon of the tert-butyl group. | |

| * ~50-60 ppm: Carbons of the azetidine ring. | |

| * ~45 ppm: Methylene carbon adjacent to the aldehyde. | |

| * ~35 ppm: Methine carbon of the azetidine ring. | |

| * 28.4 ppm: Methyl carbons of the tert-butyl group. | |

| FT-IR (cm⁻¹) | * ~2975, 2870: C-H stretching of alkyl groups. |

| * ~2720, 2820: C-H stretching of the aldehyde. | |

| * ~1725: C=O stretching of the aldehyde. | |

| * ~1695: C=O stretching of the Boc carbamate. | |

| * ~1160: C-N stretching. | |

| Mass Spec. (ESI-MS) | * [M+H]⁺: m/z 200.1281 |

| * [M+Na]⁺: m/z 222.1100 |

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Several oxidation methods are suitable for this transformation, with the Swern oxidation being a common and mild choice that avoids over-oxidation to the carboxylic acid.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from a commercially available precursor.

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" molecular weight and formula

An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. This document outlines the molecule's chemical properties, provides a detailed experimental protocol for the synthesis of a structurally related compound, and illustrates its utility as a versatile building block in medicinal chemistry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][2] |

| Molecular Weight | 199.25 g/mol | [1] |

| CAS Number | 152537-04-7 | [1] |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [1] |

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical applications. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and serves as a key structural motif in various biologically active compounds. The presence of the reactive aldehyde group and the Boc-protecting group allows for a wide range of chemical transformations. This compound is a precursor for creating substituted azetidines used in the development of Janus kinase (JAK) inhibitors, such as Baricitinib.[3] Furthermore, derivatives of this molecule function as PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of target proteins.[4]

Experimental Protocol: Synthesis of a Related Azetidine Derivative

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate via Oxidation [3]

This procedure involves the oxidation of the corresponding hydroxyl precursor.

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Dichloromethane (CH₂Cl₂)

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Premixed reactor

-

Micro-channel reactor

-

Oil-water separator

Procedure:

-

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH₂Cl₂ (120 mL) is prepared in a premixed reactor.

-

This mixture is then introduced into a micro-channel reactor at a flow rate of 6.5 g/min .

-

Simultaneously, a 30% H₂O₂ solution is pumped into the micro-channel reactor at a rate of 4.5 g/min . The residence time in the reactor is maintained at 30 seconds.

-

Upon completion of the reaction, the resulting mixture is directed to an oil-water separator for a 20-minute separation period.

-

The organic layer containing the product is collected, and the solvent is removed under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic transformation described in the experimental protocol.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its unique structural features and chemical reactivity make it an indispensable building block for the synthesis of novel therapeutics. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

- 1. 152537-04-7|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 152537-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature allows for the precise positioning of substituents in three-dimensional space, influencing binding affinity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on its role as a versatile building block in the development of new pharmaceuticals.

Chemical Properties and Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | - |

| Molecular Weight | 199.25 g/mol | - |

| CAS Number | 152537-04-7 | - |

| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [1] |

| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [1] |

Table 2: Properties of the Precursor Alcohol (CAS: 152537-03-6)

| Property | Value | Source |

| Chemical Name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | - |

| Molecular Formula | C₁₀H₁₉NO₃ | - |

| Molecular Weight | 201.27 g/mol | - |

| Appearance | Colorless to light yellow liquid | - |

| Purity (by ¹H NMR) | ≥97.0% | - |

Synthesis

The synthesis of this compound can be efficiently achieved through the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Mild oxidation methods such as the Dess-Martin oxidation or Swern oxidation are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary alcohols to aldehydes.[2][3]

Materials:

-

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

-

Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas

Procedure:

-

Prepare a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.

-

Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The title compound, with its reactive aldehyde functionality and a protected nitrogen, serves as a versatile intermediate for the synthesis of more complex molecules.

-

Scaffold for Bioactive Molecules: The aldehyde group can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents. These modifications are crucial for exploring the structure-activity relationship (SAR) of new drug candidates.

-

Intermediate for Kinase Inhibitors: Functionalized azetidines are key components of certain kinase inhibitors. For instance, derivatives of 3-azetidineacetonitrile are crucial intermediates in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[6]

-

Linkers in PROTACs: The azetidine moiety can be incorporated into the linker of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.

Visualizations

Synthesis Workflow

Caption: Synthetic route to the target aldehyde.

Role of Azetidine Scaffolds in Drug Design

Caption: Role of azetidines in drug design.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an azetidine ring substituted with a 2-oxoethyl group and protected with a tert-butoxycarbonyl (Boc) group.

IUPAC Name: this compound[1]

Chemical Structure:

(Note: This is a simplified 2D representation. The azetidine ring is four-membered.)

Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its closely related derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | |

| Monoisotopic Mass | 199.12085 Da | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC=O | [1] |

| InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 | [1] |

| CAS Number | 152537-04-7 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. A common method for this transformation is the Swern oxidation or a similar mild oxidation protocol.

Example Protocol: Synthesis of a Precursor, tert-Butyl 3-formylazetidine-1-carboxylate

This protocol describes the synthesis of a similar aldehyde-containing azetidine, which illustrates the general methodology.

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (5 mL) is cooled to -78 °C.[3]

-

Dimethyl sulfoxide (e.g., 0.71 mL, 9.96 mmol) is added dropwise to the stirred solution, and the mixture is stirred for 15 minutes at -78 °C.[3]

-

A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM is then added.[3]

-

Triethylamine (e.g., 2.1 mL, 14.75 mmol) is added immediately, and the reaction mixture is allowed to warm gradually to room temperature.[3]

-

The reaction is diluted with DCM (30 mL) and washed with water.[3]

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography to yield tert-butyl 3-formylazetidine-1-carboxylate.[3]

Visualized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound from a commercially available starting material.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical properties of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds and outlines standard experimental protocols for determining key physical parameters. Furthermore, the synthetic utility of such azetidine derivatives in drug discovery workflows is illustrated.

Physical Properties

| Property | This compound | tert-Butyl 3-oxoazetidine-1-carboxylate (Analogue) |

| Molecular Formula | C₁₀H₁₇NO₃[2] | C₈H₁₃NO₃[3] |

| Molecular Weight | 199.25 g/mol | 171.19 g/mol |

| Boiling Point | Data not available | 251.3 ± 33.0 °C at 760 mmHg[3] |

| Density | Data not available | ~1.2 ± 0.1 g/cm³[3] |

| Predicted XlogP | 0.6[2] | Data not available |

Experimental Protocols

For novel compounds like this compound, physical properties must be determined experimentally. Below are standard, reliable protocols for determining boiling point and density.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of a liquid sample.[4][5][6]

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., aluminum block)

-

High-temperature thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the fusion tube.

-

Capillary Insertion: Insert the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the setup in the Thiele tube's heating bath. Heat the side arm of the Thiele tube gently and slowly.[7] This ensures uniform heating of the bath through convection currents.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Density Determination (Pycnometer or Volumetric Flask Method)

This method provides a highly accurate determination of a liquid's density.[8][9]

Apparatus:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

The liquid sample

-

Distilled water (for calibration)

Procedure:

-

Mass of the Empty Vessel: Thoroughly clean and dry the pycnometer or volumetric flask and weigh it accurately on the analytical balance (m₁).

-

Mass of the Vessel with Water: Fill the vessel with distilled water of a known temperature. Place it in the constant temperature water bath to reach thermal equilibrium. Ensure the volume is precisely at the calibration mark (remove excess water carefully). Weigh the vessel filled with water (m₂).

-

Mass of the Vessel with Sample: Empty and dry the vessel completely. Fill it with the liquid sample to the calibration mark, allow it to reach thermal equilibrium in the water bath, and weigh it (m₃).

-

Calculation:

-

Mass of the water = m₂ - m₁

-

Volume of the vessel (at the specified temperature) = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at that temperature).

-

Mass of the sample = m₃ - m₁

-

Density of the sample (ρ_sample) = (m₃ - m₁) / Volume of the vessel.

-

Synthetic Utility in Drug Discovery

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties and their role as bioisosteres for other cyclic and acyclic moieties.[10] this compound, with its reactive aldehyde group and protected nitrogen, is a valuable intermediate for the synthesis of more complex, biologically active molecules.[11][12] The general workflow involves leveraging the functional handles of the azetidine ring for further chemical transformations.

References

- 1. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis of Azetidines [manu56.magtech.com.cn]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a valuable synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique strained four-membered azetidine ring, coupled with a reactive aldehyde functionality, makes it a versatile building block for the synthesis of a diverse array of complex molecules, including spirocyclic compounds and key pharmaceutical intermediates. The Boc-protecting group ensures stability and allows for selective manipulation of the azetidine nitrogen, further enhancing its synthetic utility. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this important building block, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 281 °C at 760 mmHg |

| CAS Number | 152537-04-7 |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. The second step is a one-carbon homologation of the aldehyde to the desired 2-oxoethyl derivative.

Synthetic Workflow

Caption: Synthetic pathway to the target molecule.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate

-

Method 1: Swern Oxidation To a solution of oxalyl chloride (2.0 M in CH₂Cl₂, 1.2 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (2.4 eq) dropwise. After stirring for 30 minutes, a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane is added slowly. The reaction mixture is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 3-formylazetidine-1-carboxylate.

-

Method 2: Dess-Martin Periodinane (DMP) Oxidation To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.2 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aldehyde.

| Oxidation Method | Typical Yield | Reference |

| Swern Oxidation | 70-85% | [Generic Swern oxidation protocols] |

| Dess-Martin Oxidation | 85-95% | [Generic DMP oxidation protocols] |

Step 2: Synthesis of this compound

-

Corey-Fuchs Reaction and Hydration To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq). The resulting mixture is stirred for 30 minutes, followed by the addition of a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in dichloromethane. The reaction is stirred at 0 °C for 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate dibromoalkene.

The dibromoalkene is then dissolved in a mixture of tetrahydrofuran and water. To this solution is added a catalytic amount of a mercury(II) salt (e.g., HgO) and a catalytic amount of sulfuric acid. The mixture is stirred at room temperature until the reaction is complete. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by column chromatography affords this compound.

Role as a Synthetic Building Block

The aldehyde functionality in this compound is a key handle for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.

Key Reactions and Applications

1. Olefination Reactions: The aldehyde can readily undergo various olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds. This is particularly useful in extending the carbon chain and introducing further functionality. For instance, reaction with stabilized ylides can provide α,β-unsaturated esters or nitriles, which are themselves versatile synthetic intermediates.

2. Reductive Amination: The aldehyde can be converted to a variety of substituted amines via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This provides a straightforward route to functionalized azetidine-3-ethylamine derivatives.

3. Aldol and Related Condensation Reactions: The presence of α-protons to the carbonyl group allows for aldol-type condensation reactions with other carbonyl compounds, leading to the formation of β-hydroxy carbonyl compounds, which can be further elaborated.

4. Synthesis of Heterocycles: The 1,3-dicarbonyl-like nature of the 2-oxoethyl side chain makes it a suitable precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, and amidines.

Application in the Synthesis of Pharmaceutical Intermediates

A notable application of azetidine-based building blocks is in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. The azetidine core is a key structural motif in this class of drugs. While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of the azetidine-acetonitrile side chain of Baricitinib.

Caption: Synthetic workflow for Baricitinib intermediate.[1]

Quantitative Data on Key Reactions

The following table summarizes typical reaction conditions and yields for key transformations involving azetidine building blocks analogous to the title compound.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield |

| Horner-Wadsworth-Emmons | tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, NaH, THF | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | ~72% |

| Aza-Michael Addition | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Pyrrolidine, DBU, MeCN, 65 °C | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61% |

| Aza-Michael Addition | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine HCl, DBU, MeCN, 65 °C | tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 64% |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features provide a gateway to a wide range of molecular complexity, making it an indispensable tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established, and its reactivity is predictable and adaptable, allowing for its incorporation into a variety of drug candidates and other biologically active molecules. The continued exploration of the chemistry of this and related azetidine derivatives will undoubtedly lead to the discovery of novel therapeutics and innovative synthetic methodologies.

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable bifunctional building block in medicinal chemistry, incorporating both a strained azetidine ring and a reactive aldehyde moiety. This guide provides a comprehensive overview of its chemical stability, outlines potential degradation pathways, and establishes recommendations for optimal storage and handling. Due to the inherent reactivity of the aldehyde functional group, this compound is susceptible to oxidation, hydration, and polymerization. Understanding these liabilities is critical for maintaining its purity and ensuring the integrity of experimental outcomes. This document details proposed protocols for assessing the stability of the compound under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 152537-04-7[1] |

| Molecular Formula | C₁₀H₁₇NO₃[1] |

| Molecular Weight | 199.25 g/mol [1] |

| Appearance | Not specified; likely an oil or low-melting solid |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CC=O[2] |

| InChI Key | JWHFSDTYDAIZID-UHFFFAOYSA-N[2] |

Core Chemical Stability Profile

The stability of this compound is governed by the interplay of its three primary structural features: the azetidine ring, the aldehyde functional group, and the tert-butoxycarbonyl (Boc) protecting group.

Azetidine Ring Stability

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger pyrrolidine or piperidine rings.[3] However, it is considerably more stable and easier to handle than the three-membered aziridine ring.[3][4] The ring is generally stable under neutral and physiological conditions but can be susceptible to nucleophilic ring-opening under strongly acidic or basic conditions.[5] An acid-mediated decomposition pathway has been described for certain N-substituted azetidines, where protonation of the azetidine nitrogen precedes a ring-opening attack.[1][6]

Aldehyde Functional Group Reactivity

The aldehyde group is the most reactive moiety and the primary determinant of the compound's stability. It is highly susceptible to a variety of transformations:

-

Oxidation : Aldehydes are readily oxidized to the corresponding carboxylic acids. This reaction can occur with various oxidizing agents, including atmospheric oxygen, particularly in the presence of light or metal catalysts.[7] This is the most common degradation pathway for aldehydes upon storage.

-

Hydration : In the presence of water, aldehydes can form gem-diol hydrates.[8] While this equilibrium is often reversible, it can complicate characterization and quantification.

-

Polymerization/Self-Condensation : Under acidic or basic catalysis, aldehydes can undergo aldol condensation, leading to the formation of dimers and higher-order oligomers.

-

Nucleophilic Addition : The electrophilic carbonyl carbon readily reacts with various nucleophiles.[7]

Boc Protecting Group Stability

The N-Boc group is a robust protecting group stable under a wide range of conditions. However, it is designed to be labile under strongly acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), which would cleave the group to yield the secondary amine.

Potential Degradation Pathways

The primary degradation routes for this compound involve reactions of the aldehyde group. The diagram below illustrates the most probable degradation pathways under common laboratory and storage conditions.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

Given the compound's reactive nature, stringent storage conditions are necessary to ensure its long-term stability. While some suppliers suggest room temperature storage for sealed, dry containers, more rigorous conditions are advised for maintaining high purity over time.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of all degradation reactions, including oxidation and self-condensation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid by atmospheric oxygen. |

| Light | Amber vial / Protect from light | Light can catalyze the formation of free radicals, accelerating oxidative degradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydration of the aldehyde to the gem-diol and minimizes water-catalyzed reactions. |

Handling: For optimal results, handle the compound under an inert atmosphere. Use dry solvents and glassware to prevent contamination with water. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

No formal stability studies for this specific compound are publicly available. The following section provides a detailed, robust protocol for researchers to assess the stability of this compound under various conditions.

Experimental Workflow

The general workflow for conducting a stability assessment is outlined below.

Caption: General experimental workflow for stability assessment.

Detailed Protocol: Accelerated Stability Study

This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the purity of the compound over time under stressed conditions.

1. Materials and Reagents:

-

This compound (purity >98%)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Formic Acid (or other suitable modifier)

-

2 mL amber glass HPLC vials with PTFE-lined caps

-

Calibrated analytical balance

-

HPLC system with a UV detector (e.g., monitoring at 210 nm) and a suitable C18 column.

2. Sample Preparation (Time = 0):

-

Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

-

Immediately analyze this T=0 sample in triplicate via HPLC to establish the initial purity and peak area. This serves as the baseline control.

-

Aliquot the solid compound (e.g., 5-10 mg) into a series of labeled amber glass vials for each storage condition to be tested.

-

For inert atmosphere conditions, flush the vials with argon or nitrogen before sealing tightly.

3. Storage Conditions:

-

Condition A (Control): -20°C, inert atmosphere, dark.

-

Condition B: 4°C, sealed with ambient air, dark.

-

Condition C: 25°C (room temperature), sealed with ambient air, dark.

-

Condition D (Accelerated): 40°C, sealed with ambient air, dark.

4. Time Points and Analysis:

-

At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Accurately weigh the contents and prepare a 1 mg/mL solution in ACN.

-

Analyze the sample in triplicate by HPLC using the same method as the T=0 sample.

-

Record the peak area of the parent compound and the areas of any new impurity peaks that appear.

5. HPLC Method (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: ACN + 0.1% Formic Acid

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: 210 nm

6. Data Analysis and Presentation:

-

Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components.

-

Normalize the results against the T=0 sample.

-

Present the data in a table and plot "% Purity" versus "Time" for each storage condition.

Hypothetical Data Presentation Table:

| Time (Weeks) | Purity at -20°C (Inert) | Purity at 4°C (Air) | Purity at 25°C (Air) | Purity at 40°C (Air) |

| 0 | 99.5% | 99.5% | 99.5% | 99.5% |

| 1 | 99.4% | 99.2% | 98.5% | 96.1% |

| 2 | 99.5% | 99.0% | 97.8% | 93.5% |

| 4 | 99.3% | 98.6% | 95.2% | 88.2% |

| 8 | 99.4% | 97.9% | 91.0% | 79.4% |

Conclusion

This compound is a chemically labile molecule primarily due to its aldehyde functionality. Its stability is highly dependent on storage conditions. For use in research and drug development where high purity is paramount, it is strongly recommended to store the compound at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture. Researchers should consider performing in-house stability checks, particularly if the compound is to be stored for extended periods or used in sensitive assays.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 8. Aldehyde - Wikipedia [en.wikipedia.org]

Reactivity Profile of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with a range of common nucleophiles. The aldehyde functionality appended to the azetidine ring at the 3-position serves as a versatile electrophilic site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document details key reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. Experimental protocols, based on established procedures for structurally analogous compounds, are provided to guide synthetic efforts. Quantitative data is summarized in tables for comparative analysis, and reaction pathways are illustrated using logical diagrams.

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The unique conformational constraints imposed by the four-membered ring can significantly influence the pharmacological properties of a molecule. This compound is a valuable building block that combines the azetidine core with a reactive aldehyde functionality. The N-Boc protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen. The 2-oxoethyl side chain presents a key site for synthetic elaboration, enabling the introduction of diverse functional groups and the extension of the carbon skeleton. Understanding the reactivity of this aldehyde is crucial for its effective utilization in the synthesis of novel drug candidates and chemical probes.

General Reactivity Principles

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack at the carbonyl carbon. The reactivity can be influenced by steric hindrance from the azetidine ring and the tert-butyl protecting group, although the two-carbon spacer mitigates this effect to a large extent. Reactions are generally performed under conditions that are compatible with the N-Boc protecting group, which is sensitive to strong acids.

Reactions with Nitrogen Nucleophiles: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The reaction of this compound with primary or secondary amines proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde.

Reaction Scheme

Caption: Reductive Amination Workflow.

Representative Experimental Protocol

To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data for Analogous Reductive Aminations

| Amine Nucleophile | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzylamine | NaBH(OAc)₃ | DCE | 85 | [1] |

| Morpholine | NaBH(OAc)₃ | DCM | 82 | [1] |

| N-Methylpiperazine | NaBH(OAc)₃ | DCM | 78 | [1] |

Reactions with Phosphorus Ylides: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide (Wittig reagent) is expected to proceed efficiently to yield the corresponding alkene. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).

Reaction Scheme

Caption: Wittig Reaction Pathway.

Representative Experimental Protocol

To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.). The resulting mixture is stirred at this temperature for 30 minutes to an hour to generate the ylide. A solution of this compound (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.

Quantitative Data for Analogous Wittig Reactions

The following table presents data from Wittig reactions performed on N-Boc-3-formylazetidine, a close structural analog.

| Phosphonium Salt | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| (Methoxycarbonylmethyl)triphenylphosphonium bromide | NaH | THF/DMF | 88 | >95:5 | [2] |

| (Cyanomethyl)triphenylphosphonium chloride | K₂CO₃ | Toluene | 75 | - | [2] |

| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 82 | 1:1 | [2] |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols. These reactions provide an effective means to construct new carbon-carbon bonds.

Reaction Scheme

Caption: Organometallic Addition to Aldehyde.

Representative Experimental Protocol

To a solution of this compound (1.0 eq.) in an anhydrous ether solvent such as diethyl ether or THF at -78 °C is added the Grignard or organolithium reagent (1.1 eq.) dropwise. The reaction is stirred at this temperature for 1-3 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting secondary alcohol is purified by column chromatography.

Quantitative Data for Analogous Organometallic Additions

Data for the addition of organometallic reagents to the related N-Boc-3-azetidinone is presented below. While the substrate is a ketone, the general reactivity is analogous.

| Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylmagnesium bromide | THF | 0 | 92 | [3] |

| Methylmagnesium bromide | Et₂O | 0 | 88 | [3] |

| n-Butyllithium | THF | -78 | 85 | [4] |

Conclusion

This compound is a versatile synthetic intermediate with a predictable and useful reactivity profile. The aldehyde functionality serves as a handle for a variety of nucleophilic additions, enabling the synthesis of a wide array of substituted azetidine derivatives. This guide provides a foundation for researchers to design and execute synthetic strategies utilizing this valuable building block, with the provided protocols and data serving as a starting point for reaction optimization. The ability to readily introduce diverse functionality through the reactions outlined herein underscores the importance of this compound in the pursuit of novel chemical entities for drug discovery and development.

References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate in Fragment-Based Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. This technical guide focuses on the strategic utilization of a promising, yet underexplored fragment, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate . The unique structural and chemical attributes of this azetidine-based fragment, including its three-dimensional character and reactive aldehyde moiety, position it as a valuable tool for probing protein binding sites and developing potent and selective modulators of biological targets. This document provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed framework for its application in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

Introduction to Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a rational drug discovery approach that starts with the identification of small, low molecular weight compounds (typically < 300 Da), known as fragments, that bind weakly to a biological target.[1][2] These initial hits, characterized by high ligand efficiency, serve as starting points for the development of more potent lead compounds through systematic chemical elaboration.[2] The core principle of FBDD lies in the exploration of a larger chemical space with a smaller number of compounds compared to traditional high-throughput screening (HTS).[3]

The azetidine scaffold is of particular interest in FBDD due to its rigid, three-dimensional structure, which can confer improved physicochemical properties such as solubility and metabolic stability.[4] This compound combines this desirable 3D core with a reactive aldehyde functional group, providing a versatile handle for both initial binding interactions and subsequent chemical modification.

Physicochemical Properties and Synthesis

A thorough understanding of the fragment's properties is crucial for its effective application in an FBDD campaign.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties align well with the "Rule of Three," a common guideline for fragment selection.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| XlogP (predicted) | 0.6 | [5] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | [6] |

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Protocol 1: Swern Oxidation [7]

-

Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise to the cooled solution, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.[8]

-

Quenching the Reaction: Add triethylamine (5.0 eq) to the mixture and allow the reaction to slowly warm to room temperature.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired aldehyde.[7]

Protocol 2: IBX Oxidation [7]

-

Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX) (2.0 eq).[7][8]

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add a suitable non-polar solvent like petroleum ether to precipitate the IBX byproduct.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.[7]

Application in a Fragment-Based Drug Design Workflow

The integration of this compound into an FBDD campaign follows a structured workflow, from initial screening to hit validation and optimization.

References

- 1. mdpi.com [mdpi.com]

- 2. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the oxidation of a primary alcohol and the partial reduction of a nitrile. These protocols are designed to be reproducible and scalable for research and development purposes.

Synthetic Strategies

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Route 1: Oxidation of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

This approach involves the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, to the desired aldehyde. Two common and effective oxidation methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

dot

Caption: Synthetic pathway via oxidation of a primary alcohol.

Route 2: Partial Reduction of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

This alternative route utilizes the partial reduction of a nitrile, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). This method is known for its high selectivity in converting nitriles to aldehydes at low temperatures.[1][2][3][4][5][6]

dot

Caption: Synthetic pathway via partial reduction of a nitrile.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocols.

Table 1: Reagents for Swern-type Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Adaptable for the target alcohol) [7]

| Reagent | Molar Equivalents |

| Oxalyl chloride | ~1.35 |

| Dimethyl sulfoxide (DMSO) | ~2.7 |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 1.0 |

| Triethylamine | ~4.0 |

Table 2: Reagents for IBX Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Adaptable for the target alcohol) [7]

| Reagent | Molar Equivalents |

| 2-Iodoxybenzoic acid (IBX) | 2.0 |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 1.0 |

Table 3: Reagents for DIBAL-H Reduction of a Nitrile [1][8]

| Reagent | Molar Equivalents |

| Diisobutylaluminium hydride (DIBAL-H) | 1.0 - 1.2 |

| Nitrile Precursor | 1.0 |

Experimental Protocols

Protocol 1: Synthesis via Swern-type Oxidation

This protocol is adapted from the Swern oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and can be applied to tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[7]

Workflow:

dot

Caption: Experimental workflow for the Swern oxidation.

Procedure:

-

To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 50 mL) at -78 °C, add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise.

-

Stir the reaction mixture at this temperature for 15 minutes.

-

Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol, based on the similar substrate) in DCM.

-

Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).

-

Allow the reaction to gradually warm to room temperature.

-

Dilute the reaction mixture with DCM and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound.[7]

Protocol 2: Synthesis via IBX Oxidation

This protocol is adapted from the IBX oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[7]

Procedure:

-

To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol, based on the similar substrate) in ethyl acetate (500 mL), add 2-Iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).

-

Reflux the reaction mixture overnight.

-

Cool the reaction to room temperature and add petroleum ether (500 mL).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification may be required.

Protocol 3: Synthesis via DIBAL-H Reduction

This protocol describes a general procedure for the partial reduction of a nitrile to an aldehyde using DIBAL-H.[1][8]

Workflow:

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. PubChemLite - this compound (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 7. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a crucial motif in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1][2][3] Its unique strained four-membered ring structure imparts desirable physicochemical properties to drug candidates, including metabolic stability and aqueous solubility.[2][4] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[5][6][7] These advantages include the use of more nucleophilic and less basic phosphonate-stabilized carbanions, and the easy removal of the water-soluble phosphate byproduct.[5][7][8] This document provides detailed application notes and protocols for the synthesis of azetidine derivatives utilizing the Horner-Wadsworth-Emmons reaction, a key tool for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl groups.[9]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, such as an azetidin-3-one derivative, to form an intermediate oxaphosphetane.[5][9][10] Subsequent elimination of this intermediate yields the desired alkene and a water-soluble phosphate byproduct.[5][10]

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][11][12] The stereoselectivity can be influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions (temperature, base, and solvent), and the steric bulk of the aldehyde or ketone.[5] For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, can be used to selectively synthesize (Z)-alkenes.[11]

Experimental Protocols

General Protocol for the Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from a reported synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for the synthesis of various functionalized azetidines via aza-Michael addition.[13]

Materials:

-

N-Boc-azetidin-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.2 equivalents) dropwise at 0 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (N-Boc-azetidin-3-ylidene)acetate.

Data Presentation

| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Time (h) | Yield (%) | Product | Ref |

| 1 | N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | THF | 16 | High | Methyl (N-Boc-azetidin-3-ylidene)acetate | [13] |

| 2 | N-Boc-azetidin-3-one | Triethyl phosphonoacetate | NaH | THF | - | - | Ethyl (N-Boc-azetidin-3-ylidene)acetate | - |

Note: Specific yield data for the HWE step in the synthesis of various azetidine derivatives is not consistently reported in the initial search results. The table will be populated as more specific data is found.

Visualization of the Reaction and Workflow

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction for azetidine synthesis.

Experimental Workflow for Azetidine Derivative Synthesis

Caption: Step-by-step workflow for the synthesis and purification of an azetidine derivative.

Applications in Drug Development

Azetidine-containing compounds are of significant interest in drug discovery.[1][4] The HWE synthesis of azetidine derivatives provides access to a wide range of novel chemical entities that can be screened for various biological activities. For example, the resulting α,β-unsaturated esters can serve as precursors for the synthesis of more complex molecules, including potential anti-cancer agents and antibacterial compounds.[2][14] The development of efficient and scalable HWE reactions is therefore crucial for advancing the synthesis of pharmacologically active analogues for drug efficacy studies.[14]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkene-substituted azetidine derivatives. Its operational simplicity, high yields, and favorable stereochemical control make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a solid foundation for the application of this important transformation in the synthesis of novel azetidine-based therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

Application Notes and Protocols for Aza-Michael Addition to "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and subsequent functionalization of the azetidine-containing building block, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, via Aza-Michael addition. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart desirable physicochemical properties and unique three-dimensional conformations to bioactive molecules. The Aza-Michael addition is a robust and versatile C-N bond-forming reaction, enabling the generation of diverse libraries of 3-substituted azetidine derivatives for drug discovery and development.

Synthesis of the Michael Acceptor

Protocol 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate*

This protocol outlines the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde. Mild oxidation conditions are employed to prevent over-oxidation to the carboxylic acid.[1][2][3]

Materials:

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the two layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound*

This protocol describes the formation of the α,β-unsaturated aldehyde via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide.

Materials:

-

tert-Butyl 3-formylazetidine-1-carboxylate (from Protocol 1)

-

Diethyl (formylmethyl)phosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add diethyl (formylmethyl)phosphonate (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated aldehyde.

Aza-Michael Addition to this compound

The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile, to the synthesized α,β-unsaturated aldehyde provides a straightforward method for introducing a wide range of functional groups at the 3-position of the azetidine ring. The choice of catalyst and reaction conditions can influence the outcome, particularly in minimizing potential 1,2-addition to the aldehyde carbonyl.

Protocol 3: General Procedure for the Aza-Michael Addition

This protocol provides a general method for the conjugate addition of various nitrogen heterocycles to this compound, adapted from procedures for similar Michael acceptors.[4][5][6]

Materials:

-

This compound

-

Nitrogen nucleophile (e.g., pyrazole, imidazole, morpholine, etc.)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a suitable Lewis acid (e.g., Ce(NH₄)₂(NO₃)₆)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-